Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Description
Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a partially hydrogenated naphthalene ring system with an ester group at position 1 and a ketone at position 7. It is structurally related to tetralone derivatives and serves as a key intermediate in organic synthesis and medicinal chemistry. Notably, it has been utilized in enantioselective Rh-catalyzed alkene hydroacylation reactions to produce polycyclic nitrogen heterocycles with high enantiomeric excess (98% ee) . Additionally, its derivatives, such as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), exhibit ultra-short acting hypnotic and anticonvulsant properties .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
QFHNSILIKJOBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
The carboxylic acid derivative lacks the ester group, making it more polar and suitable for further derivatization .
Heterocyclic Modifications: The indolizine variant (Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate) introduces nitrogen into the ring system, enabling hydrogen bonding interactions critical for enantioselective catalysis . The thiazolo-diazepine ring in HIE-124 confers hypnotic activity by mimicking benzodiazepine interactions at GABAA receptors .
Biological Activity :
- HIE-124 derivatives show 100% protection against pentylenetetrazol (PTZ)-induced convulsions at 0.39–0.78 mmol/kg, outperforming sodium valproate .
- In contrast, ethyl 8-ethylnaphthalene-1-carboxylate (fully aromatic) lacks reported bioactivity, highlighting the necessity of the oxo group and partial saturation for pharmacological effects .
Synthetic Utility: The parent compound is synthesized via Rh-catalyzed hydroacylation, while HIE-124 derivatives require multi-step protocols involving thiazolidinone intermediates .
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